molecular formula C19H21N3O2 B268670 N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide

N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide

Numéro de catalogue B268670
Poids moléculaire: 323.4 g/mol
Clé InChI: WUQAZMGLJZTCMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide, commonly known as AZD4547, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. AZD4547 is a selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase, which plays a crucial role in cell proliferation, differentiation, and survival.

Mécanisme D'action

AZD4547 exerts its inhibitory effect by binding to the ATP-binding site of N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival. AZD4547 has been shown to selectively target N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide1-3 isoforms, which are frequently overexpressed or mutated in cancer cells.
Biochemical and Physiological Effects:
AZD4547 has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, AZD4547 has been reported to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, AZD4547 also has some off-target effects, such as inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which may contribute to its anti-cancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

AZD4547 has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to inhibit N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide signaling pathway in cancer cells. However, AZD4547 also has some limitations, such as its low solubility and poor pharmacokinetic properties, which may affect its efficacy and bioavailability in vivo. In addition, the off-target effects of AZD4547 may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the development and application of AZD4547. One direction is to optimize the pharmacokinetic properties of AZD4547, such as its solubility, stability, and bioavailability, to improve its clinical efficacy and reduce its toxicity. Another direction is to explore the combination therapy of AZD4547 with other anti-cancer agents, such as chemotherapy, radiation therapy, and immune checkpoint inhibitors, to enhance its anti-tumor activity and overcome drug resistance. Furthermore, the identification of biomarkers that predict the response to AZD4547 may help to personalize cancer treatment and improve patient outcomes.

Méthodes De Synthèse

AZD4547 can be synthesized through a multistep process involving the reaction of 3-aminophenylboronic acid with 1-bromoazepane, followed by the reaction with 3-chloronicotinoyl chloride. The resulting intermediate is then treated with ammonia and palladium on carbon to yield the final product, AZD4547.

Applications De Recherche Scientifique

AZD4547 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast, lung, gastric, and prostate cancer. N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide signaling pathway is known to be dysregulated in many types of cancer, and AZD4547 has shown promising results in inhibiting tumor growth and inducing cell death in preclinical studies. Clinical trials have also been conducted to evaluate the safety and efficacy of AZD4547 in cancer patients.

Propriétés

Nom du produit

N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide

Formule moléculaire

C19H21N3O2

Poids moléculaire

323.4 g/mol

Nom IUPAC

N-[3-(azepane-1-carbonyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H21N3O2/c23-18(16-8-6-10-20-14-16)21-17-9-5-7-15(13-17)19(24)22-11-3-1-2-4-12-22/h5-10,13-14H,1-4,11-12H2,(H,21,23)

Clé InChI

WUQAZMGLJZTCMD-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3

SMILES canonique

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.